molecular formula C11H15BrClN B6610847 6-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2866308-59-8

6-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B6610847
CAS RN: 2866308-59-8
M. Wt: 276.60 g/mol
InChI Key: APBJJLOIMOQQCX-UHFFFAOYSA-N
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Description

6-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (6-BDTIH) is an organic compound that belongs to the family of isoquinoline derivatives. It is a colorless crystalline solid that is soluble in water and other polar solvents. 6-BDTIH is a versatile compound that has been used in a variety of applications in the fields of organic synthesis, medicinal chemistry, and drug discovery. It has been extensively studied due to its wide range of biological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-viral effects.

Mechanism of Action

6-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been shown to interact with a variety of targets, including G-protein coupled receptors, ion channels, and enzymes. It has been shown to interact with the G-protein coupled receptors, which are involved in signal transduction pathways. It has also been shown to interact with ion channels, which are involved in the regulation of cell membrane potential. In addition, 6-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been shown to interact with enzymes, which are involved in the metabolism of various compounds.
Biochemical and Physiological Effects
6-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. It has also been shown to have anti-viral effects, as well as to modulate the activity of neurotransmitters, such as serotonin and dopamine. In addition, 6-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been shown to modulate the activity of enzymes involved in the metabolism of various compounds.

Advantages and Limitations for Lab Experiments

The use of 6-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 6-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is that it is a relatively inexpensive compound that is readily available. In addition, it is a versatile compound that can be used in a variety of applications. However, there are some limitations to the use of 6-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in laboratory experiments. For example, it is a volatile compound that is prone to decomposition, and it can also be toxic if handled improperly.

Future Directions

There are a number of potential future directions for the use of 6-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in scientific research. One potential direction is the development of new synthetic methods for the synthesis of 6-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. In addition, there is potential for the development of new compounds based on 6-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride that could have improved biological activity. Furthermore, there is potential for the development of new applications for 6-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, such as in the development of new drugs or agrochemicals. Finally, there is potential for the development of new analytical methods for the detection and quantification of 6-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride.

Synthesis Methods

6-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be synthesized by a variety of methods, including the reaction of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline with bromine in aqueous solution. It can also be synthesized from the reaction of 1,2,3,4-tetrahydroisoquinoline with bromine in anhydrous acetic acid. The reaction of 1,2,3,4-tetrahydroisoquinoline with bromine in anhydrous acetic acid is the most commonly used method for the synthesis of 6-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride.

Scientific Research Applications

6-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been widely used in scientific research due to its versatile applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and biocatalysts. 6-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has also been used in the synthesis of a variety of biologically active compounds, including anti-inflammatory, analgesic, and anti-cancer agents. It has also been used in the synthesis of drugs for the treatment of neurological disorders.

properties

IUPAC Name

6-bromo-3,3-dimethyl-2,4-dihydro-1H-isoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-11(2)6-9-5-10(12)4-3-8(9)7-13-11;/h3-5,13H,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBJJLOIMOQQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CN1)C=CC(=C2)Br)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

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